![molecular formula C17H15NO5 B6423838 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-13-2](/img/structure/B6423838.png)

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

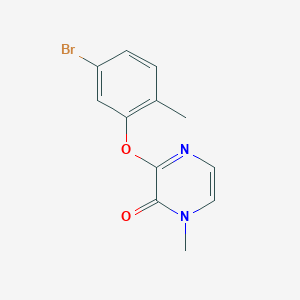

The compound contains a benzodioxole group, a carbamoyl group, and a methyl benzoate group. Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The carbamoyl group is a functional group derived from carbamic acid and has the formula NH2CO . Methyl benzoate is an ester with the chemical formula C6H5COOCH3 .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group is a cyclic structure with an oxygen bridge, the carbamoyl group contains a carbonyl (C=O) and an amine (NH2) group, and the methyl benzoate group contains a benzene ring attached to a carbonyl and a methoxy (OCH3) group .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The carbamoyl group could react with acids or bases, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the benzodioxole group is a colorless liquid .Aplicaciones Científicas De Investigación

[([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoatedioxol-5-yl)carbamoyl]methyl 4-methylbenzoate has a wide range of applications in the field of scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is used in the synthesis of various polymers, such as polyurethanes and polycarbonates. It is also used as a reagent in organic synthesis, as well as a stabilizer for the storage of organic compounds.

Mecanismo De Acción

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may similarly affect microtubule dynamics and thereby influence a variety of downstream cellular processes.

Result of Action

Based on the reported effects of similar compounds, it may be hypothesized that this compound could induce cell cycle arrest and apoptosis in certain cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using [([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoatedioxol-5-yl)carbamoyl]methyl 4-methylbenzoate in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound, which makes it suitable for long-term storage and use in a variety of experiments. However, it is important to note that the compound can be toxic and should be handled with care.

Direcciones Futuras

There are a number of potential future directions for the use of [([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoatedioxol-5-yl)carbamoyl]methyl 4-methylbenzoate in scientific research. These include the development of new synthetic methods for the preparation of the compound, the use of the compound as a starting material for the synthesis of other compounds, and further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of the compound in the fields of medicine and agriculture.

Métodos De Síntesis

The synthesis of [([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoatedioxol-5-yl)carbamoyl]methyl 4-methylbenzoate is relatively simple and can be accomplished through a two-step process. The first step involves the reaction of 4-methylbenzoic acid with dimethylamine in the presence of a catalytic amount of p-toluenesulfonic acid (TSA) to form the corresponding ester. The second step involves the reaction of the ester with [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoatedioxol-5-ylcarbamoylchloride in the presence of anhydrous potassium carbonate to form the desired product.

Safety and Hazards

Propiedades

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11-2-4-12(5-3-11)17(20)21-9-16(19)18-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJFOXRDJFKIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)

![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)

![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)